N-(pyridin-3-yl)pyridine-4-carboxamide

Description

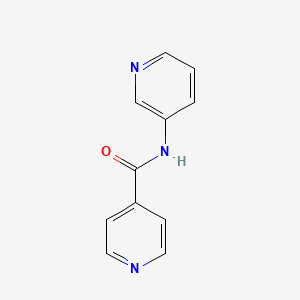

Structure

3D Structure

Properties

IUPAC Name |

N-pyridin-3-ylpyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c15-11(9-3-6-12-7-4-9)14-10-2-1-5-13-8-10/h1-8H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDFWUWUHGKBOIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Pyridin 3 Yl Pyridine 4 Carboxamide and Its Analogues

Established Synthetic Routes to Pyridine (B92270) Carboxamide Cores

Traditional synthetic approaches to pyridine carboxamides primarily focus on two key aspects: the formation of the robust amide bond and the construction of the pyridine rings themselves.

The formation of the carboxamide linkage is a cornerstone of synthesizing N-(pyridin-3-yl)pyridine-4-carboxamide. This typically involves the reaction of a pyridine carboxylic acid derivative with a pyridinamine.

Direct Amidation with Coupling Reagents: A common and effective method is the direct coupling of a carboxylic acid and an amine using a dehydrating agent or coupling reagent. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and various phosphonium (B103445) or uronium salts (e.g., HATU, TBTU) are widely used. niscair.res.infishersci.co.uk These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. The general mechanism involves the formation of a highly reactive O-acylisourea intermediate which is then readily converted to the amide upon reaction with an amine. fishersci.co.uk

Acyl Chloride Method: A classic two-step approach involves the conversion of the carboxylic acid to a more reactive acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.co.uk The resulting acyl chloride is then reacted with the amine, often in the presence of a base like pyridine or a tertiary amine to neutralize the HCl byproduct. fishersci.co.uk This method, known as the Schotten-Baumann reaction, is robust and widely applicable. fishersci.co.uk

Boron-Mediated Amidation: Boron-based reagents have also been employed for direct amidation. For instance, B(OCH₂CF₃)₃ can facilitate the reaction between a carboxylic acid and an amine, often under thermal conditions. acs.org This method is operationally simple and can be performed open to the air. acs.org

Sulfur-Based Reagents: The sulfur trioxide pyridine complex (SO₃·py) serves as a commercially available and easy-to-handle oxidant for amidation reactions involving carboxylic acids and formamide (B127407) derivatives. oup.comoup.com This approach provides a metal-free alternative for amide synthesis. oup.com

Below is a table summarizing common amidation reaction conditions.

The synthesis of the pyridine rings themselves is a fundamental aspect of creating the necessary precursors for this compound. Several classical named reactions are employed for this purpose.

Hantzsch Pyridine Synthesis: This is a well-known method that typically involves a one-pot condensation reaction of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonia source like ammonium (B1175870) acetate. acsgcipr.org The reaction proceeds through the formation of a 1,4-dihydropyridine (B1200194) intermediate, which is subsequently oxidized to the aromatic pyridine ring. acsgcipr.org

Guareschi-Thorpe Condensation: This method involves the reaction of a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base. This leads to the formation of a substituted 2-hydroxypyridine (B17775) (or 2-pyridone). acsgcipr.org

Bohlmann-Rahtz Pyridine Synthesis: This synthesis involves the condensation of an enamine with an alkynone. acsgcipr.orgorganic-chemistry.org The reaction leads to the formation of a substituted pyridine with a high degree of regioselectivity. organic-chemistry.org

Chichibabin Synthesis: This classical method involves the condensation of aldehydes and ammonia to form pyridine derivatives. numberanalytics.com

Advancements in transition-metal-catalyzed cyclization and cross-coupling procedures have also provided new routes to functionalized pyridine derivatives. researchgate.net

Advanced Synthetic Approaches and Innovations

In recent years, efforts to develop more efficient, rapid, and environmentally friendly synthetic methods have led to the adoption of advanced technologies.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating. davidpublisher.commdpi.com

In the context of pyridine carboxamide synthesis, microwave assistance has been successfully applied to:

Amidation Reactions: Microwave heating can accelerate the coupling of carboxylic acids and amines, often in environmentally benign solvents like water. niscair.res.in One study reported the synthesis of novel 5-substituted-pyridine-2-carboxamides in good yield under mild reaction conditions with short reaction times. niscair.res.in

Ring-Forming Reactions: The Bohlmann-Rahtz pyridine synthesis has been adapted to a one-pot, microwave-assisted procedure, allowing for the rapid and efficient synthesis of tri- and tetrasubstituted pyridines. organic-chemistry.org This method combines the Michael addition and cyclodehydration steps into a single operation, significantly reducing reaction times to as little as 10-20 minutes. organic-chemistry.org

Multi-component Reactions: Microwave irradiation is particularly effective for multi-component reactions to synthesize pyridine derivatives, offering excellent yields in short reaction times. nih.govacs.org

Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. nih.govmdpi.com This technique has been applied to the synthesis of various heterocyclic compounds, including those with a carboxamide moiety.

The benefits of ultrasound-assisted synthesis include:

Reduced Reaction Times: Sonication can significantly shorten the time required for reactions to reach completion. researchgate.net

Milder Conditions: Reactions can often be carried out at lower temperatures, which can be beneficial for thermally sensitive substrates.

Improved Yields: The enhanced mixing and mass transfer caused by cavitation can lead to higher product yields. researchgate.net

For example, ultrasound has been used to promote the synthesis of aryl amides from isocyanides and carboxylic acids under ambient conditions. tiu.edu.iq It has also been employed in the synthesis of various dihydropyrimidine-carboxamides and hydrazine (B178648) carboxamides, demonstrating its utility in forming the amide linkage in heterocyclic systems. nih.govtiu.edu.iq

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. researchgate.netbohrium.com Various MCRs have been developed for the synthesis of the pyridine core.

Hantzsch-type MCRs: As mentioned earlier, the Hantzsch synthesis is a classic example of an MCR.

Four-Component Reactions: FeCl₃-catalyzed four-component reactions involving nucleophilic addition and intermolecular cyclization have been developed to yield polysubstituted pyridine derivatives. researchgate.net

Green Synthesis Approaches: MCRs are often considered a green chemistry approach as they can reduce the number of synthetic steps, minimize waste, and are often amenable to environmentally friendly conditions, such as using water as a solvent or being performed under microwave or ultrasound irradiation. nih.govresearchgate.net For instance, a one-pot, four-component reaction for synthesizing novel pyridines under microwave irradiation in ethanol (B145695) has been reported to give excellent yields in very short reaction times. nih.govacs.org

Catalytic Methods for Pyridine Carboxamide Formation

The formation of the amide bond in this compound and its analogues is a critical synthetic step. While traditional methods often rely on stoichiometric activating agents, modern organic synthesis has increasingly shifted towards catalytic approaches due to their higher atom economy and milder reaction conditions. researchgate.netucl.ac.uk These catalytic methods circumvent the need for stoichiometric coupling reagents like carbodiimides (e.g., EDC) or phosphonium salts (e.g., HATU), which generate significant waste. ucl.ac.uk

Catalytic direct amidation, the reaction between a carboxylic acid and an amine, represents an ideal approach. researchgate.net Boronic acid catalysts, particularly those with electron-withdrawing groups, have been shown to facilitate the formation of amide bonds at elevated temperatures, often in the presence of dehydrating agents like molecular sieves. core.ac.uk The proposed mechanism involves the formation of an (acyloxy)boronic acid intermediate, which then reacts with the amine to yield the amide and regenerate the catalyst. core.ac.uk

Transition metal catalysts have also been employed for amide synthesis, although their application to pyridine carboxamides is less common. More prevalent are methods that start from precursors other than carboxylic acids and amines. For instance, an improved catalytic process for producing pyridine carboxamides involves the hydration of pyridine nitriles in the presence of a solid heterogeneous catalyst. google.com This method offers the advantage of catalyst recycling and reuse of water and other reactants. google.com

Another innovative approach is the organophosphorus-catalyzed three-component condensation of amines, carboxylic acids, and pyridine N-oxides to generate 2-amidopyridines. nih.gov A phosphetane (B12648431) catalyst, in conjunction with a mild oxidant and a terminal reductant, drives a cascade reaction that forms and functionalizes the amide in one pot. nih.gov This methodology has demonstrated broad scope with respect to the amine and carboxylic acid partners, making it a potentially powerful tool for creating diverse pyridine carboxamide libraries. nih.gov

The table below summarizes various catalytic strategies applicable to the formation of pyridine carboxamides.

| Catalyst Type | Reactants | Key Features | Ref. |

| Boronic Acids | Pyridine Carboxylic Acid, Aminopyridine | Catalytic direct amidation; requires high temperatures and molecular sieves. | core.ac.uk |

| Solid Heterogeneous Catalyst | Pyridine Nitrile, Water | Catalytic hydration; allows for catalyst and solvent recycling. | google.com |

| Organophosphorus (PIII/PV) | Carboxylic Acid, Amine, Pyridine N-oxide | Three-component synthesis; mild conditions; auto-tandem catalytic cascade. | nih.gov |

Stereoselective Synthesis and Chiral Auxiliaries in Pyridine Carboxamide Production

The synthesis of enantiomerically pure chiral molecules is a cornerstone of modern medicinal chemistry. For pyridine carboxamide analogues possessing stereocenters, stereoselective synthesis is crucial. The use of chiral auxiliaries is a well-established strategy to control the stereochemical outcome of a reaction. sigmaaldrich.com A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate, directs the stereoselective formation of a new stereocenter, and is subsequently removed. sigmaaldrich.com

In the context of pyridine-containing structures, chiral auxiliaries have been effectively used to synthesize chiral piperidines and other related heterocycles. researchgate.net For example, carbohydrates like D-arabinopyranosylamine have served as stereodifferentiating auxiliaries. researchgate.net By forming a chiral imine with an aldehyde, the carbohydrate auxiliary can direct nucleophilic additions with high diastereoselectivity. researchgate.net Although this specific example leads to piperidines, the principle can be extended to the synthesis of precursors for chiral pyridine carboxamides.

Another class of auxiliaries includes oxazolidinones and camphor (B46023) derivatives, which are widely used in asymmetric synthesis. sigmaaldrich.com For instance, attaching an oxazolidinone auxiliary to a carboxylic acid allows for stereoselective alkylation or addition reactions at the α-position. While direct application to this compound would require the stereocenter to be on the pyridine rings' substituents, the principle remains a powerful tool for analogue synthesis.

Chiral auxiliaries can also be ligands that coordinate to a metal center, inducing asymmetry in catalytic reactions. nih.gov The development of novel chiral pyridine-derived ligands is an active area of research, aimed at creating catalysts that can achieve high enantioselectivity in a variety of transformations. nih.gov These ligands often feature rigid backbones and tunable steric environments to maximize stereocontrol. nih.gov Proline and its derivatives have also been used as chiral auxiliaries in the synthesis of enantiomerically pure metal complexes containing pyridine-based ligands, showcasing the utility of amino acids in this role. researchgate.net

The following table presents examples of chiral auxiliaries and their applications in the synthesis of chiral molecules containing pyridine or related heterocycles.

| Chiral Auxiliary Type | Example | Application | Ref. |

| Carbohydrate-based | D-arabinopyranosylamine | Diastereoselective synthesis of chiral piperidine (B6355638) derivatives. | researchgate.net |

| Oxazolidinones | (S)-4-Benzyl-2-oxazolidinone | General use in asymmetric alkylations and aldol (B89426) reactions. | sigmaaldrich.com |

| Sulfinamide-based | (R)-(+)-2-Methyl-2-propanesulfinamide | Asymmetric synthesis of chiral amines. | sigmaaldrich.com |

| Amino Acid-based | L-Proline | Synthesis of enantiopure bis-cyclometalated iridium(III) complexes. | researchgate.net |

| Bidentate Ligands | Salicyloxazolines | Asymmetric synthesis of ruthenium polypyridyl complexes. | nih.gov |

Advanced Spectroscopic and Structural Characterization of N Pyridin 3 Yl Pyridine 4 Carboxamide Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidaion

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For N-(pyridin-3-yl)pyridine-4-carboxamide, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are invaluable.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the two pyridine (B92270) rings and the amide N-H proton. The chemical shifts (δ) are influenced by the electronic effects of the nitrogen atoms and the carboxamide group.

The 4-carboxamide pyridine ring protons are expected to appear as two distinct doublets. The protons ortho to the ring nitrogen (H-2' and H-6') would be deshielded and appear at a downfield chemical shift, typically around 8.6-8.8 ppm. The protons meta to the nitrogen (H-3' and H-5') would resonate at a slightly more upfield position, around 7.8-8.0 ppm.

For the N-(pyridin-3-yl) ring, four protons in different chemical environments are anticipated. The proton at the 2-position (H-2), adjacent to the nitrogen and ortho to the amide linkage, is expected to be the most deshielded proton of this ring, appearing as a doublet of doublets. The proton at the 6-position (H-6) would also be a doublet, while the H-4 proton would likely appear as a doublet of triplets. The H-5 proton is expected to be the most upfield of the aromatic protons, appearing as a triplet of doublets. The amide proton (N-H) typically presents as a broad singlet in the downfield region, often above 10.0 ppm, and its chemical shift can be sensitive to solvent and concentration.

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| N-H | >10.0 | Broad Singlet (br s) | Chemical shift is solvent and concentration dependent. |

| H-2', H-6' | 8.6 - 8.8 | Doublet (d) | Protons on the 4-carboxamide pyridine ring, ortho to nitrogen. |

| H-3', H-5' | 7.8 - 8.0 | Doublet (d) | Protons on the 4-carboxamide pyridine ring, meta to nitrogen. |

| H-2 | ~8.9 | Doublet of Doublets (dd) | Proton on the 3-amino pyridine ring. |

| H-6 | ~8.4 | Doublet (d) | Proton on the 3-amino pyridine ring. |

| H-4 | ~8.2 | Doublet of Triplets (dt) | Proton on the 3-amino pyridine ring. |

| H-5 | ~7.4 | Triplet of Doublets (td) | Proton on the 3-amino pyridine ring. |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, a total of 11 distinct carbon signals are expected (assuming no accidental equivalence).

The carbonyl carbon (C=O) of the amide group is characteristically found in the downfield region of the spectrum, typically between 160 and 170 ppm. The carbons of the pyridine rings will resonate in the aromatic region (approximately 110-160 ppm). The carbons directly attached to the electronegative nitrogen atoms (C-2, C-6, C-2', C-6') will be the most deshielded among the ring carbons. The quaternary carbons (C-3, C-4') will also have distinct chemical shifts. Analysis of ¹³C NMR data from similar structures, such as N-pyridin-3-yl-benzenesulfonamide, shows aromatic carbons appearing in the range of 124-145 ppm. researchgate.net

| Carbon Position | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 160 - 170 |

| Pyridine Ring Carbons | 110 - 160 |

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D spectra. Techniques like Heteronuclear Single Quantum Coherence (HSQC) correlate proton signals with their directly attached carbon atoms.

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly useful for establishing connectivity across multiple bonds. nih.govarxiv.org For this compound, key HMBC correlations would be expected between:

The amide proton (N-H) and the carbonyl carbon (C=O).

The amide proton and carbons C-2 and C-4 of the 3-aminopyridine (B143674) ring.

The H-3'/H-5' protons and the carbonyl carbon.

The protons of one ring and the carbons of the other, confirming the linkage through the amide bond.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. researchgate.netresearchgate.net A NOESY spectrum would show cross-peaks between protons that are close in space, which can help to determine the preferred conformation of the molecule, particularly the relative orientation of the two pyridine rings around the amide bond. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. researchgate.net

For this compound (molecular formula C₁₁H₉N₃O), the exact molecular weight is 211.21 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 211.

The fragmentation of the molecular ion can provide valuable structural information. libretexts.orglibretexts.org Key fragmentation pathways for this molecule would likely involve the cleavage of the amide bond, which is a common fragmentation route for amides. This could lead to the formation of characteristic fragment ions:

An ion corresponding to the pyridin-4-carbonyl cation at m/z 106.

An ion corresponding to the 3-aminopyridine radical cation at m/z 94. Further fragmentation of the pyridine rings could also occur, leading to smaller charged fragments.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules. researchgate.netcnr.it In positive-ion mode ESI-MS, this compound, with its basic nitrogen atoms, is expected to be readily protonated. nih.gov This would result in a prominent peak for the protonated molecule [M+H]⁺ at m/z 212. nih.govresearchgate.net This is often the base peak in the ESI-MS spectrum of such compounds. Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion could be used to induce fragmentation and confirm the connectivity of the molecule.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. academie-sciences.fr

The FT-IR spectrum of this compound would display several characteristic absorption bands:

N-H Stretch: A moderate to sharp absorption band in the region of 3300-3500 cm⁻¹ is expected for the N-H stretching vibration of the secondary amide. academie-sciences.fr

C-H Stretch (Aromatic): Absorption bands for the C-H stretching of the pyridine rings would appear just above 3000 cm⁻¹.

C=O Stretch (Amide I band): A strong, sharp absorption band, characteristic of the carbonyl group in a secondary amide, is expected in the range of 1650-1680 cm⁻¹. academie-sciences.fr The position of this band is sensitive to hydrogen bonding.

N-H Bend (Amide II band): This band, arising from a combination of N-H bending and C-N stretching, typically appears between 1510 and 1570 cm⁻¹.

C=C and C=N Stretches: The stretching vibrations of the C=C and C=N bonds within the pyridine rings will give rise to a series of bands in the 1400-1600 cm⁻¹ region. researchgate.net

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | >3000 |

| Amide C=O | Stretch (Amide I) | 1650 - 1680 |

| Amide N-H | Bend (Amide II) | 1510 - 1570 |

| Pyridine Ring | C=C and C=N Stretches | 1400 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique used to study the electronic transitions within a molecule. When a molecule, such as this compound, absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—functional groups that absorb light.

The structure of this compound contains several chromophores: two pyridine rings and a carboxamide (-C(=O)NH-) linkage. These features give rise to predictable types of electronic transitions, primarily π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions.

π → π* Transitions : These are high-energy transitions that occur in molecules with π-bonds, such as the aromatic pyridine rings. They are typically characterized by high molar absorptivity (ε). For pyridine and its derivatives, these transitions often result in strong absorption bands in the UV region.

n → π* Transitions : These transitions involve the excitation of an electron from a non-bonding orbital (lone pair) to an antibonding π* orbital. In this compound, the lone pair electrons on the nitrogen atoms of the pyridine rings and the oxygen and nitrogen atoms of the amide group can undergo n → π* transitions. These are typically lower in energy (occur at longer wavelengths) and have a lower molar absorptivity compared to π → π* transitions.

While specific experimental data for this compound is not extensively reported in the surveyed literature, data from analogous compounds provide insight into the expected absorption maxima (λmax). For example, studies on flexible tetraamide compounds containing pyridine dicarboxamide moieties show broad absorption bands with λmax values in the ranges of 222–226 nm and 275 nm, which are assigned to π → π* and n → π* transitions of the pyridine and carbonyl groups, respectively. wu.ac.th

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Associated Chromophore | Expected Wavelength Region | Molar Absorptivity (ε) |

|---|---|---|---|

| π → π* | Pyridine Rings | Short UV (<250 nm) | High |

X-ray Diffraction (XRD) for Crystalline Structure Determination

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis offers an unambiguous determination of a molecule's structure. While the crystal structure of the free, uncoordinated this compound molecule has not been reported in the reviewed literature, its structural properties have been elucidated through the analysis of coordination polymers where it functions as a ligand.

In studies of nickel(II) coordination polymers, N-(pyridin-3-yl)isonicotinamide (a synonym for the title compound) acts as a bridging ligand. nih.govnih.gov The analysis of these polymer structures reveals key conformational features of the molecule. The molecule is composed of a pyridine-4-carboxamide core linked to a pyridin-3-yl group via the amide nitrogen. The crystallographic data from these complexes confirm the molecular connectivity and show that the two pyridine rings are not coplanar, adopting a "kinked" or twisted conformation. nih.govnih.gov This inherent twist is a significant structural characteristic, influencing how the molecule packs in a crystal lattice or coordinates to metal centers.

For instance, in the structure of poly[[(μ3-adamantane-1,3-diacetato)[μ-N-(pyridin-3-yl)isonicotinamide]nickel(II)] monohydrate], the N-(pyridin-3-yl)isonicotinamide ligand bridges nickel centers, with the nitrogen atoms from both pyridine rings participating in coordination. nih.gov The determination of its structure within this complex provides valuable, albeit indirect, information about its molecular geometry. The precise bond lengths and angles within the ligand are influenced by its coordination to the metal ion.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This method is essential for verifying the empirical formula of a newly synthesized compound and assessing its purity. The experimental "found" percentages are compared against the "calculated" theoretical percentages derived from the compound's molecular formula. A close agreement between the found and calculated values supports the assigned chemical structure.

The molecular formula for this compound is C₁₁H₉N₃O. Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (12.011 g/mol ), hydrogen (1.008 g/mol ), nitrogen (14.007 g/mol ), and oxygen (15.999 g/mol ). The total molecular weight is approximately 199.21 g/mol .

The calculated theoretical percentages are presented in the table below. While specific experimental results for this compound were not available in the reviewed literature, these theoretical values serve as the benchmark for experimental verification.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Formula | Total Mass in Formula ( g/mol ) | Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 11 | 132.121 | 66.32% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 4.55% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 21.09% |

| Oxygen | O | 15.999 | 1 | 15.999 | 8.03% |

| Total | | | | 199.213 | 100.00% |

Computational Chemistry and Theoretical Investigations of N Pyridin 3 Yl Pyridine 4 Carboxamide Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the fundamental electronic properties of molecular systems.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. Hybrid functionals like B3LYP are often employed with various basis sets, such as 6-31G(d,p), to achieve a balance between accuracy and computational cost in studying pyridine (B92270) derivatives. These calculations provide valuable information on molecular geometry, vibrational frequencies, and electronic properties.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of molecules. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilicity, while the LUMO energy reflects its electron-accepting ability, or electrophilicity. youtube.comemerginginvestigators.org

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. emerginginvestigators.orgnih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that a molecule is more reactive. nih.gov For many nitrogen-based drug compounds, the HOMO-LUMO energy gap typically falls within the range of 3.5-4.5 eV, suggesting a balance of stability and reactivity. emerginginvestigators.org In pyridine and its derivatives, the distribution of HOMO and LUMO lobes is crucial; for instance, in pyridine, the HOMO lobes are significantly present on the nitrogen atom. wuxibiology.com

| Parameter | Significance | Typical Values for Drug-like Molecules (eV) |

|---|---|---|

| EHOMO | Electron-donating ability (nucleophilicity) | - |

| ELUMO | Electron-accepting ability (electrophilicity) | - |

| ΔE (HOMO-LUMO Gap) | Chemical reactivity and kinetic stability | 3.5 - 4.5 emerginginvestigators.org |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govbhu.ac.in The MEP surface is color-coded to represent different electrostatic potential values. bhu.ac.in Regions of negative potential, typically colored red, are rich in electrons and are susceptible to electrophilic attack. researchgate.net Conversely, areas with positive potential, shown in blue, are electron-deficient and are prone to nucleophilic attack. researchgate.net

For pyridine-containing compounds, the nitrogen atoms generally exhibit negative electrostatic potential, making them likely sites for electrophilic interaction. researchgate.net The hydrogen atoms, being electron-deficient, typically show positive potential. bhu.ac.in MEP analysis provides a visual representation of the molecule's reactive sites and helps in understanding intermolecular interactions. nih.gov

Ab Initio Methods for Electronic Structure

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, provide a rigorous approach to solving the electronic Schrödinger equation. While computationally more demanding than DFT, they can offer higher accuracy for certain properties and serve as a benchmark for other computational methods. tandfonline.com For pyridine derivatives, ab initio calculations can be used to accurately determine electronic energies, molecular geometries, and other electronic properties, providing a deeper understanding of their structure and reactivity. wuxibiology.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are essential for studying the dynamic behavior and conformational preferences of molecules over time.

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a molecule are often dictated by its three-dimensional structure and conformational flexibility. Conformational analysis aims to identify the stable conformations (local minima on the potential energy surface) of a molecule and to determine their relative energies. For molecules with rotatable bonds, such as N-(pyridin-3-yl)pyridine-4-carboxamide, multiple conformations can exist.

In similar dicarboxamide structures, deviations from planarity of the carboxamide groups are a key conformational feature. mdpi.com The relative orientation of the pyridine rings can lead to different conformers, such as syn and anti conformations. researchgate.net Computational methods can be used to calculate the energy landscape, revealing the barriers to rotation between different conformers and the populations of each stable conformation at a given temperature. This information is crucial for understanding how the molecule might interact with biological targets or self-assemble in the solid state.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound systems, docking studies have been instrumental in elucidating their interactions with various biological targets, thereby explaining their mechanism of action at a molecular level.

Research on a series of pyridine carboxamide derivatives has demonstrated their potential as inhibitors of various enzymes and proteins. mdpi.com Docking studies reveal that the binding of these compounds within the active site of a target protein is typically governed by a combination of hydrogen bonds, hydrophobic interactions, and sometimes pi-pi stacking. nih.gov

For instance, in studies of analogous pyridine-3-carboxamide (B1143946) derivatives targeting the lectin protein from Ralstonia solanacearum (PDB ID: 4CSD), a key pathogen in bacterial wilt, molecular docking has identified crucial ligand-target interactions. nih.gov One of the most potent analogs, N-(4-(4-chlorophenyl)thiazol-2-yl)-6-hydroxynicotinamide, demonstrated a strong binding energy of -8.910 kJ/mol. nih.gov The stability of the ligand-protein complex is primarily attributed to hydrogen bonds formed between the ligand and key amino acid residues in the protein's active site. nih.gov Similarly, docking studies of pyridine carboxamide derivatives as urease inhibitors (PDB ID: 4GY7) have highlighted the importance of hydrogen bonding and hydrophobic interactions in stabilizing the ligand within the enzyme's active site. mdpi.com

The pyridine rings within the this compound scaffold are significant for facilitating π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan in a target's binding pocket. nih.gov The amide linkage is also critical, acting as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group), allowing for robust interactions with the protein backbone or specific amino acid side chains. nih.govnih.gov

| Target Protein | PDB ID | Key Interacting Residues (Exemplary) | Type of Interaction | Reference |

|---|---|---|---|---|

| Ralstonia solanacearum Lectin | 4CSD | Not specified | Hydrogen Bonding, Hydrophobic Interactions | nih.gov |

| Urease | 4GY7 | Not specified | Hydrogen Bonding, π-π Interactions, Van der Waals | mdpi.com |

| Phosphoinositide 3-kinase alpha (PI3Kα) | N/A | Not specified | Engagement with key binding residues | mdpi.com |

| E. coli DNA Gyrase B | 6f86 | Not specified | Positioning in the active site | researchgate.net |

This table presents data from molecular docking studies on derivatives and analogs related to the this compound core structure, illustrating common interaction patterns.

These computational predictions are vital for structure-based drug design, providing a rationale for the synthesis of new derivatives with modified substituents to enhance binding affinity and selectivity for a specific biological target.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are essential in medicinal chemistry for predicting the activity of novel compounds and for understanding the physicochemical properties that determine their efficacy.

2D and 3D QSAR Model Development

Both 2D and 3D QSAR models have been developed for various series of pyridine carboxamide derivatives to explore their potential as therapeutic agents. researchgate.net

2D QSAR: These models use descriptors calculated from the two-dimensional representation of the molecule, such as topological, constitutional, and electronic properties. rsc.org A study on pyridine carboxamide-based inhibitors of c-Jun N-terminal kinases (JNKs) successfully developed several 2D QSAR models. The best model demonstrated a strong correlation between the calculated descriptors and the experimental biological activity (IC50 values), achieving a correlation coefficient (R) of 0.930 and a squared correlation coefficient (R²) of 0.865. The statistical significance of the model was confirmed by a high Fischer statistic value (F=11.533). nih.gov Such models are valuable for high-throughput virtual screening of large compound libraries to identify potential hits. nih.gov

3D QSAR: These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), utilize the three-dimensional structural alignment of molecules. researchgate.net They provide contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence biological activity. A 3D-QSAR study on N-[2-(aryl/substituted aryl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamides as anti-inflammatory agents suggested that the presence of electron-withdrawing groups like -NO2 and -Cl on the phenyl ring was favorable for activity. researchgate.net The resulting models help in identifying the key pharmacophoric features and guide the structural modification of lead compounds to improve their potency. researchgate.net

| QSAR Model Type | Compound Series | Key Statistical Parameters | Findings | Reference |

|---|---|---|---|---|

| 2D QSAR | Pyridine carboxamide JNK inhibitors | R = 0.930; R² = 0.865; F = 11.533 | The model successfully predicted the inhibitory activity based on topological and quantum chemical descriptors. | nih.gov |

| 3D QSAR | N-[2-(aryl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamides | Not specified | Electron-withdrawing groups on the phenyl ring enhance anti-inflammatory activity. | researchgate.net |

| 2D QSAR | Pyridine-3-carbonitrile derivatives | Not specified | A statistically significant model was generated to guide the design of vasorelaxant agents. | rsc.org |

This table summarizes the development and statistical validation of QSAR models for compound series containing the pyridine carboxamide scaffold.

Topological and Quantum Chemical Descriptors in QSAR

The predictive power of a QSAR model is highly dependent on the choice of molecular descriptors. For this compound systems, topological and quantum chemical descriptors have proven to be particularly informative.

Topological Descriptors: These are numerical values derived from the 2D graph representation of a molecule. ontosight.ai They encode information about molecular size, shape, branching, and connectivity. ontosight.ai Examples used in QSAR studies of pyridine carboxamides include Structural Information Content (SIC) and Complementary Information Content (CIC). nih.gov These descriptors quantify the complexity of the molecular structure and have been shown to correlate with the biological activity of JNK inhibitors. nih.gov

Quantum Chemical Descriptors: These descriptors are calculated using quantum mechanics and provide detailed information about the electronic properties of a molecule. bas.bg They are often more precise in describing the electronic distribution and reactivity than simpler descriptors. bas.bg Key quantum chemical descriptors used in the QSAR modeling of pyridine carboxamide derivatives include:

EH (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of a molecule. nih.gov

EL (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability of a molecule. nih.gov

Structure Activity Relationship Sar Studies of N Pyridin 3 Yl Pyridine 4 Carboxamide and Its Derivatives

Systematic Structural Modifications and Their Impact on Biological Activity

Systematic investigation into the structural framework of N-(pyridin-3-yl)pyridine-4-carboxamide derivatives has yielded significant insights into how specific molecular changes influence their biological effects. Research has primarily focused on modifications to the two pyridine (B92270) rings and the central carboxamide linker, as well as the spatial arrangement of these components.

Substituent Effects on Pyridine Rings and Carboxamide Linkage

The decoration of the pyridine rings with various substituents has a profound impact on the activity of this class of compounds. Studies on closely related analogs, such as N-(pyridin-3-yl)-2-amino-isonicotinamides developed as Glycogen Synthase Kinase-3 (GSK-3) inhibitors, provide a valuable model for understanding these effects. researchgate.net

In this series, the isonicotinamide (B137802) ring (the ring bearing the carboxamide group at position 4) was a key area for modification. The introduction of a 2-amino group was found to be a critical starting point for potent GSK-3 inhibition. Further exploration revealed that the nature of substituents on the pyridin-3-yl ring (the amine-side ring) was crucial for optimizing activity.

Key findings from these studies include:

Substitution on the Pyridin-3-yl Ring: Modifications at the 4- and 5-positions of the pyridin-3-yl ring led to significant variations in potency. Small, lipophilic groups were generally favored.

Carboxamide Linkage: The integrity of the carboxamide linker is generally essential for activity, as it often participates in key hydrogen bonding interactions with biological targets. nih.gov Its replacement with bioisosteres like 1,2,3-triazoles can sometimes maintain or improve stability but may also diminish or abolish biological activity depending on the specific target interactions. mdpi.com

The following table summarizes the SAR data for a series of N-(pyridin-3-yl)-2-amino-isonicotinamide derivatives as GSK-3 inhibitors, highlighting the impact of substitutions. researchgate.net

| Compound | Substitution on Pyridin-3-yl Ring | GSK-3β IC50 (nM) |

|---|---|---|

| Analog 1 | Unsubstituted | 150 |

| Analog 2 | 4-Methyl | 50 |

| Analog 3 | 5-Chloro | 35 |

| Analog 4 | 4,5-Dimethyl | 25 |

| Analog 5 | 5-Fluoro | 40 |

Isomeric and Positional Influences on Activity Profiles

The isomeric arrangement of the this compound scaffold is a critical determinant of its biological activity. The specific attachment points of the carboxamide group and the inter-ring linkage dictate the molecule's three-dimensional shape and its ability to fit into a target's binding site.

There are three positional isomers for the pyridine carboxylic acid component: picolinic acid (2-position), nicotinic acid (3-position), and isonicotinic acid (4-position). nih.gov Similarly, the aminopyridine component can be 2-amino, 3-amino, or 4-aminopyridine. Changing the position of the carboxamide group from the 4-position (isonicotinamide) to the 3-position (nicotinamide) or 2-position (picolinamide) alters the vector and geometry of the molecule. This can dramatically affect binding affinity, as the orientation of hydrogen bond donors and acceptors, as well as the pyridine ring nitrogen, is shifted.

For example, in a study of nicotinamide (B372718) derivatives as antifungal agents, the position of substituents on the nicotinamide (pyridine-3-carboxamide) ring was critical. Replacing the pyridine ring with a bioisosteric thiazole (B1198619) ring or incorporating a second nitrogen atom to form pyrimidine (B1678525) or pyrazine (B50134) analogues resulted in significantly reduced or altered activity, demonstrating the specific spatial and electronic requirements of the pyridine scaffold. mdpi.com Stereochemistry and isomerism play a pivotal role in biological activity, often because of stereoselective uptake mechanisms or specific binding requirements at the target site. mdpi.comnih.gov

The influence of the amino group's position on the second pyridine ring is equally important. The difference between an N-(pyridin-2-yl), N-(pyridin-3-yl), and N-(pyridin-4-yl) moiety changes the angle between the two rings and the location of the pyridine nitrogen, which can act as a hydrogen bond acceptor or a point of metallic coordination. Studies on N-pyridyl-benzothiazine-carboxamides showed a direct dependence of analgesic and anti-inflammatory activity on the mutual arrangement of the benzothiazine and pyridine fragments, which is determined by the isomeric attachment point. nih.govacs.org

Lead Optimization Strategies Based on SAR Insights

Lead optimization is an iterative process where initial "hit" compounds are systematically modified to improve their therapeutic properties. toxicology.org The SAR data gathered from initial studies form the foundation for these strategies. For derivatives of this compound, optimization focuses on enhancing potency and selectivity while improving pharmacokinetic properties.

A key strategy involves "scaffold hopping," where the core structure is replaced with a different one that maintains the essential pharmacophoric features. For instance, in the development of Nav1.8 inhibitors, a quinoxaline (B1680401) carboxamide core was replaced with a trifluoromethyl pyridine, followed by optimization of distal substituents to improve solubility and pharmacokinetic profiles. mdpi.com

Based on the SAR insights from GSK-3 inhibitors related to this compound, lead optimization efforts have focused on: researchgate.net

Fine-Tuning Substituents: Based on the finding that small, lipophilic groups on the pyridin-3-yl ring enhance potency, a variety of alkyl and halo substituents were synthesized and tested to find the optimal balance of size, electronics, and lipophilicity.

Addressing Metabolic Liabilities: A significant challenge identified for some 2-pyridinyl amide derivatives was their susceptibility to hydrolysis by amidase enzymes in mouse plasma. researchgate.net Optimization strategies to counter this could involve introducing steric hindrance near the amide bond or replacing the amide with a more stable bioisostere. nih.gov

Improving Cellular Potency: While a compound may be potent against an isolated enzyme, it also needs to effectively penetrate cells to be active in a biological system. Optimization often involves modifying the molecule to enhance cell permeability without compromising target binding. For example, in the development of ALKBH2 inhibitors, a potent compound with a carboxyl group showed poor cellular activity, leading researchers to investigate its ester prodrug, which had better permeability. nih.gov

The following table illustrates an example of a lead optimization trajectory for a related isonicotinamide series, showing how systematic changes improved activity. researchgate.net

| Modification Stage | Compound Structure | Key Change | GSK-3β IC50 (nM) |

|---|---|---|---|

| Initial Hit | 2-amino-N-(pyridin-3-yl)isonicotinamide | Base scaffold | 150 |

| Optimization 1 | Analog with 5-Cl on pyridin-3-yl ring | Added electron-withdrawing group | 35 |

| Optimization 2 | Analog with 4-Me, 5-Cl on pyridin-3-yl ring | Added lipophilic group | 15 |

| Lead Compound | Analog with 4-Et, 5-Cl on pyridin-3-yl ring | Optimized alkyl group size | 5 |

Pharmacophore Modeling for Activity Enhancement

Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model serves as a 3D query to screen virtual compound libraries for new potential hits or to guide the design of more potent derivatives. rsc.org

A pharmacophore model for this compound derivatives would typically include features such as:

Hydrogen Bond Acceptors (HBA): The nitrogen atoms of the pyridine rings and the carbonyl oxygen of the amide are key HBAs.

Hydrogen Bond Donors (HBD): The N-H group of the amide is a critical HBD.

Aromatic Rings: The two pyridine rings represent hydrophobic and potential π-π stacking regions.

For example, in the design of new VEGFR-2 inhibitors, a pharmacophore model was developed based on the known inhibitor sorafenib. The model included a pyridinyl group occupying a hinge region and forming a key hydrogen bond, a central phenyl ring for hydrophobic interactions, and a linker moiety binding to key amino acids. nih.gov Similarly, a pharmacophore model for nicotinamide phosphoribosyltransferase (NAMPT) inhibitors was generated that featured four key chemical characteristics, which was then used to screen databases and identify novel inhibitor scaffolds. researchgate.net

By aligning a series of active and inactive this compound analogs, a 3D-QSAR (Quantitative Structure-Activity Relationship) model can be built. This model not only identifies the key features but also quantifies their contribution to the biological activity, providing a robust set of guidelines for designing next-generation compounds with enhanced potency. mdpi.com

In Vitro Biological Activity and Mechanistic Investigations of N Pyridin 3 Yl Pyridine 4 Carboxamide Analogues

Enzyme Inhibition and Activation Studies

The versatility of the pyridine (B92270) carboxamide core structure has been demonstrated through its interaction with a wide array of enzymes, acting as both an inhibitor and an activator depending on the specific analogue and target enzyme.

Acyl-CoA:diacylglycerol acyltransferase-1 (DGAT-1) is a key enzyme in triglyceride synthesis, making it an attractive target for metabolic disorders. nih.gov Research into a novel series of carboxylic acid derivatives based on a pyridine-carboxamide scaffold has identified potent DGAT-1 inhibitors. kisti.re.kr Structure-activity relationship (SAR) studies led to the optimization of an initial lead compound, resulting in the discovery of significantly more active molecules. kisti.re.kr Specifically, the optimization efforts led to the identification of key compounds 10j and 17h, which demonstrated enhanced in vitro and in vivo activity. kisti.re.kr While the pyridine-carboxamide scaffold is central to this series, other related structures, such as those with a pyridyl-oxy-cyclohexanecarboxylic acid moiety, have also shown potent DGAT-1 inhibition. nih.govacs.org

Table 1: Pyridine-Carboxamide Analogues as DGAT-1 Inhibitors

| Compound | Activity Highlight |

|---|---|

| Lead Compound 6 | Initial lead for optimization studies. kisti.re.kr |

| Compound 10j | Optimized compound with improved activity. kisti.re.kr |

| Compound 17h | Optimized compound with improved activity. kisti.re.kr |

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is a zinc metalloenzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators. nih.govnih.gov A significant discovery in this area was the identification of the quinazoline (B50416) sulfonamide derivative, ARN19874, as the first small-molecule inhibitor of NAPE-PLD. nih.govnih.gov

A focused structure-activity relationship study was conducted on the pyridyl-phenyl component of this inhibitor class. This investigation revealed that the position of the nitrogen atom within the pyridine ring is crucial for inhibitory potency. nih.govescholarship.org While the 2-pyridyl derivative showed modest activity, a marked increase in potency was observed with the 3-pyridyl and 4-pyridyl analogues, suggesting a specific interaction between the pyridyl nitrogen and a recognition site within the enzyme. nih.govescholarship.org The 4-pyridyl derivative, ARN19874, was identified as a selective NAPE-PLD inhibitor with an IC50 value of approximately 34 µM. nih.govcaymanchem.comnih.gov

Table 2: NAPE-PLD Inhibition by Pyridyl-Phenyl Sulphonamide Analogues

| Compound | Pyridyl Position | IC50 (µM) |

|---|---|---|

| Analogue 16 | 2-pyridyl | ~120 nih.gov |

| Analogue 17 | 3-pyridyl | ~26 nih.govescholarship.org |

| ARN19874 (18) | 4-pyridyl | ~34 nih.govescholarship.org |

Urease, a nickel-dependent metalloenzyme, is a critical virulence factor for several pathogenic bacteria. mdpi.com A series of pyridine carboxamide and carbothioamide derivatives have been synthesized and evaluated for their anti-urease activity. mdpi.comresearchgate.net Among the tested compounds, several demonstrated significant inhibitory action against urease. mdpi.com

The most potent compounds identified were a carbothioamide derivative, 5-chloropyridine-2-yl-methylene hydrazine (B178648) carbothioamide (Rx-6), and a carboxamide derivative, pyridine-2-yl-methylene hydrazine carboxamide (Rx-7). mdpi.comresearchgate.net These compounds exhibited IC50 values of 1.07 µM and 2.18 µM, respectively, showing considerably higher potency than the standard inhibitor, thiourea. mdpi.com SAR studies indicated that the nature and position of substituents on the pyridine ring influence the inhibitory activity. For instance, an electron-donating chloro group at the meta position of the pyridine ring in the carbothioamide series resulted in the most potent inhibition. mdpi.com

Table 3: Urease Inhibition by Pyridine Carboxamide and Carbothioamide Analogues

| Compound | Compound Type | IC50 (µM) |

|---|---|---|

| Rx-6 | Carbothioamide | 1.07 ± 0.043 mdpi.comresearchgate.net |

| Rx-7 | Carboxamide | 2.18 ± 0.058 mdpi.comresearchgate.net |

| Thiourea (Standard) | Standard Inhibitor | 21.25 ± 0.15 |

c-Jun N-terminal kinases (JNKs) are crucial signaling enzymes involved in various cellular processes, and their inhibition is a therapeutic strategy for multiple diseases. nih.gov A series of pyridine carboxamide derivatives have been developed as potent and highly selective JNK inhibitors. nih.govdrugbank.com Further exploration of the structure-activity relationships of aminopyridine carboxamide-based JNK inhibitors has focused on modifications at the 5 and 6-positions of the pyridine ring to enhance interactions with the kinase. nih.gov These studies have successfully identified analogues with significant in vitro potency and cellular activity. nih.gov

Table 4: Pyridine Carboxamide Analogues as JNK Inhibitors

| Compound Series | Target | Activity Highlight |

|---|---|---|

| Pyridine Carboxamides | JNK1, JNK2, JNK3 | Potent and highly selective inhibitors with good pharmacokinetic profiles. nih.govdrugbank.com |

| Aminopyridine Carboxamides | JNK | Modifications at 5,6-positions led to improved in vitro potency and cellular activity. nih.gov |

Glucokinase (GK) is a principal enzyme that regulates glucose homeostasis, and its activation is a promising approach for treating type 2 diabetes. nih.govnih.gov A novel series of N-pyridin-2-yl benzamide (B126) analogues, which are structurally related to N-(pyridin-3-yl)pyridine-4-carboxamide, have been designed and evaluated as allosteric activators of GK. nih.gov Several of these synthesized molecules displayed excellent GK activation in vitro. nih.govresearchgate.net

Compounds 5c, 5e, and 5g were particularly effective, showing significant reductions in blood glucose levels in subsequent in vivo tests. nih.gov The in vitro assay measured the fold activation of the GK enzyme compared to a control. The most promising compounds exhibited a GK fold activation of approximately 2. nih.govresearchgate.net

Table 5: Glucokinase Activation by N-pyridin-2-yl Benzamide Analogues

| Compound | In Vitro GK Activity |

|---|---|

| 5b | Excellent (Fold Activation ~2) nih.gov |

| 5c | Excellent (Fold Activation ~2) nih.gov |

| 5e | Excellent (Fold Activation ~2) nih.gov |

| 5g | Excellent (Fold Activation ~2) nih.gov |

| 5h | Excellent (Fold Activation ~2) nih.govresearchgate.net |

| 6d | Excellent (Fold Activation ~2) nih.gov |

Bacterial DNA gyrase and topoisomerase IV are essential type IIa topoisomerase enzymes and are validated targets for antibacterial agents. whiterose.ac.uk A novel series of inhibitors based on a pyridine-3-carboxamide (B1143946) scaffold, specifically pyridine-3-carboxamide-6-yl-ureas, have been developed to target the ATPase sub-unit of DNA gyrase (GyrB). whiterose.ac.uknih.gov

These compounds have demonstrated excellent enzyme inhibitory activity, which translates to potent antibacterial efficacy, particularly against Gram-positive bacteria. whiterose.ac.uk The design of this series was aided by structural insights into the GyrB ATPase site. nih.gov A crystal structure of E. coli GyrB has been solved in complex with an analogue from this series, 4-(4-bromo-1H-pyrazol-1-yl)-6-[(ethylcarbamoyl)amino]-N-(pyridin-3-yl)pyridine-3-carboxamide, confirming the binding mode. researchgate.net While direct enzymatic IC50 values for the core compounds were not detailed in all available literature, related analogues showed potent activity. For example, thiazole (B1198619) derivatives from the broader series exhibited nanomolar IC50 values against S. aureus DNA gyrase. whiterose.ac.uk

Table 6: Activity of Pyridine-3-Carboxamide Analogues against DNA Gyrase and Bacteria

| Compound | Target Enzyme | IC50 (nM) | Bacterial Strain | MIC (µg/mL) |

|---|---|---|---|---|

| Thiazole Analogue 25 | S. aureus DNA Gyrase | 420 whiterose.ac.uk | S. aureus (MSSA) | >32 whiterose.ac.uk |

| Thiazole Analogue 26 | S. aureus DNA Gyrase | 960 whiterose.ac.uk | S. aureus (MSSA) | >32 whiterose.ac.uk |

| Analogue 12 | - | - | S. aureus (MSSA) | 1 whiterose.ac.uk |

| Analogue 15 | - | - | S. aureus (MSSA) | 2 whiterose.ac.uk |

| Analogue 16 | - | - | S. aureus (MSSA) | 1 whiterose.ac.uk |

| Analogue 20 | - | - | S. aureus (MSSA) | 1 whiterose.ac.uk |

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

The anti-inflammatory potential of pyridine carboxamide analogues has been investigated through their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are key mediators in the arachidonic acid cascade, which produces pro-inflammatory prostaglandins (B1171923) and leukotrienes. nih.gov Studies have shown that certain derivatives can act as dual inhibitors of both COX-2 and 5-LOX. mdpi.com

For instance, a study on various newly synthesized compounds, including N-hydroxyurea and "type B hydroxamic acid" derivatives, identified seven dual COX-2 and 5-LOX inhibitors. mdpi.com These compounds demonstrated good selectivity for COX-2 over COX-1. mdpi.com Specifically, N-hydroxyurea analogues of flurbiprofen (B1673479) and diclofenac (B195802) were found to be the most potent dual inhibitors among the tested series. mdpi.com The evaluation of these compounds provides insight into the structural requirements for effective dual inhibition, aiming to develop safer anti-inflammatory agents. mdpi.com Research in this area has highlighted that the selective inhibition of LOX enzymes can have a superior cytotoxic efficacy against certain cancer cell lines compared to selective COX inhibitors. nih.gov

| Compound Type | Derivative | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) |

|---|---|---|---|

| N-hydroxyurea | Analogue of Indomethacin (Compound 1) | Data not specified | Data not specified |

| N-hydroxyurea | Analogue of Flurbiprofen (Compound 2) | Data not specified | Data not specified |

| N-hydroxyurea | Analogue of Diclofenac (Compound 3) | Data not specified | Data not specified |

| Type B Hydroxamic Acid | Compound 11 | 36.18 ± 3.08 | 1.04 ± 0.22 |

| Type B Hydroxamic Acid | Compound 12 | 83.42 ± 4.37 | 1.29 ± 0.10 |

Antimicrobial Spectrum and Mechanisms of Action

Antibacterial Activity (Gram-Positive and Gram-Negative)

Analogues of this compound have demonstrated a wide range of antibacterial activities against both Gram-positive and Gram-negative bacteria. One study identified a pyridine carboxamide derivative, MMV687254, which was specifically active against Mycobacterium tuberculosis and Mycobacterium bovis BCG, but notably inactive against a panel of other pathogens including Enterococcus faecalis, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Escherichia coli. asm.orgnih.govresearchgate.net This highlights the potential for developing analogues with high specificity.

Other research has focused on synthesizing various pyridine derivatives and testing their efficacy. For example, certain isonicotinic acid hydrazide derivatives showed high activity against both Gram-positive (Bacillus subtilis, S. aureus) and Gram-negative (P. aeruginosa, E. coli) species, with Minimum Inhibitory Concentrations (MICs) as low as 6.25–12.5 μg/mL. nih.gov Similarly, newly synthesized pyridinium (B92312) salts showed stronger activity against Gram-positive bacteria compared to Gram-negative bacteria. mdpi.com The mechanism for some of these compounds is thought to involve impacting the bacterial cell membranes. mdpi.com

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Compound 12 | B. subtilis | 6.25 - 12.5 |

| Compound 12 | S. aureus | 6.25 - 12.5 |

| Compound 12 | P. aeruginosa | 6.25 - 12.5 |

| Compound 12 | E. coli | 6.25 - 12.5 |

| Compound 15 | B. subtilis | 6.25 - 12.5 |

| Compound 15 | S. aureus | 6.25 - 12.5 |

| Compound 15 | P. aeruginosa | 6.25 - 12.5 |

| Compound 15 | E. coli | 6.25 - 12.5 |

Antifungal Activity

The antifungal properties of pyridine carboxamide derivatives have been explored, particularly their potential as succinate (B1194679) dehydrogenase (SDH) inhibitors. nih.govnih.govjst.go.jp SDH is a crucial enzyme in the mitochondrial respiratory chain of fungi, making it an effective target for antifungal agents. researchgate.net

In one study, fifteen novel pyridine carboxamide derivatives were synthesized and evaluated. nih.govnih.gov Compound 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (3f) showed significant in vitro and in vivo antifungal activity against Botrytis cinerea. nih.govnih.gov Its inhibitory activity against B. cinerea SDH was comparable to the commercial fungicide thifluzamide, with an IC₅₀ value of 5.6 mg/L. nih.gov Molecular docking studies suggested that this compound binds effectively to the active site of SDH. nih.gov Another study found that certain N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides exhibited moderate antifungal activity against phytopathogenic fungi like Gibberella zeae, with some compounds showing over 50% inhibition at a concentration of 100 µg/mL. researchgate.net

| Compound | Fungal Pathogen | Inhibition Rate at 50 mg/L (%) |

|---|---|---|

| 3f | Botrytis cinerea | 76.9 |

| 3g | C. ambiens | 84.1 |

Antitubercular Activity (e.g., against Mycobacterium tuberculosis)

Significant research efforts have been directed towards the development of pyridine carboxamide analogues as potent antitubercular agents, particularly against drug-resistant strains of Mycobacterium tuberculosis (Mtb). cuni.cznih.gov A number of studies have identified compounds with promising in vitro activity.

One derivative, MMV687254, was identified from a phenotypic screen and found to be a prodrug that requires activation by the Mtb amidase, AmiC. asm.orgnih.gov This compound was active against various clinical drug-resistant Mtb strains with MIC values in the range of 1.56–3.125 μM. asm.org Mechanistic studies revealed a dual mode of action: inhibition of an essential metabolic pathway and modulation of the host's antimicrobial response by inducing autophagy in macrophages. asm.orgnih.govresearchgate.net Another study reported on imidazo[1,2-a]pyridine-3-carboxamides, with seven agents showing MIC₉₀ values of ≤1 μM against replicating, non-replicating, multi-drug resistant (MDR), and extensively drug-resistant (XDR) Mtb strains. acs.org Further research on isoniazid (B1672263) and pyridine derivatives led to the identification of two compounds with significant activity against the H37Rv strain (IC₅₀ of 3.2 µM and 1.5 µM) and various drug-resistant isolates. nih.gov

| Compound/Series | Mtb Strain | Activity Metric | Value | Reference |

|---|---|---|---|---|

| MMV687254 | Drug-Resistant Clinical Strains | MIC | 1.56 - 3.125 µM | asm.org |

| Imidazo[1,2-a]pyridine-3-carboxamides (7 compounds) | MDR/XDR Strains | MIC₉₀ | ≤1 µM | acs.org |

| Isoniazid-Pyridine Derivative 1 | H37Rv | IC₅₀ | 3.2 µM | nih.gov |

| Isoniazid-Pyridine Derivative 2 | H37Rv | IC₅₀ | 1.5 µM | nih.gov |

| IPA-6 | H37Rv | MIC | 0.05 µg/mL | nih.gov |

Anticancer Activity and Cellular Mechanisms

The anticancer potential of pyridine carboxamide analogues has been evaluated against various human cancer cell lines, revealing mechanisms that include enzyme inhibition, apoptosis induction, and cell cycle arrest. mdpi.comnih.gov

A series of novel pyridine-ureas were synthesized and tested for their anti-proliferative activity. mdpi.comresearchgate.net Compounds 8e and 8n were particularly active against the MCF-7 breast cancer cell line, with IC₅₀ values of 0.11 µM and 0.80 µM, respectively, after 72 hours of treatment. mdpi.com Further screening of selected pyridine-ureas against a panel of 58 cancer cell lines identified compounds 8b and 8e as the most effective, exhibiting broad anti-proliferative activity. mdpi.comresearchgate.net The mechanism for these compounds was linked to the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). mdpi.com Other studies on pyridine heterocyclic hybrids identified compounds that inhibit tubulin polymerization, a key process in cell division. nih.gov For example, compound 3b strongly inhibited tubulin polymerization with an IC₅₀ of 4.03 μM and showed potent cytotoxicity against Huh-7 (liver), A549 (lung), and MCF-7 (breast) cancer cells. nih.gov Additionally, a novel pyridine derivative, H42, inhibited ovarian cancer cell proliferation (IC₅₀ of 0.87 μM in SKOV3 cells) by inducing apoptosis, reactive oxygen species (ROS) production, and DNA damage. frontiersin.org

| Compound | Cell Line | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| Pyridine-urea 8e | MCF-7 (Breast) | IC₅₀ (72h) | 0.11 | mdpi.com |

| Pyridine-urea 8n | MCF-7 (Breast) | IC₅₀ (72h) | 0.80 | mdpi.com |

| Pyridine hybrid 3b | Huh-7 (Liver) | IC₅₀ | 6.54 | nih.gov |

| Pyridine hybrid 3b | A549 (Lung) | IC₅₀ | 15.54 | nih.gov |

| Pyridine hybrid 3b | MCF-7 (Breast) | IC₅₀ | 6.13 | nih.gov |

| Pyridine derivative H42 | SKOV3 (Ovarian) | IC₅₀ | 0.87 | frontiersin.org |

Antioxidant Mechanisms and Free Radical Scavenging

Several studies have investigated the antioxidant properties of pyridine carboxamide analogues, demonstrating their capacity to scavenge free radicals. nih.govscilit.com Oxidative stress from reactive oxygen species (ROS) is implicated in numerous diseases, making antioxidant capabilities a valuable therapeutic attribute. derpharmachemica.com

A series of synthesized benzophenones containing a pyridine nucleus were evaluated for their antioxidant activity using various in vitro models, including DPPH, nitric oxide, and hydrogen peroxide radical scavenging assays. derpharmachemica.com The results indicated that compounds with specific substitutions, such as hydroxy, methyl, and amino groups (compounds 8k and 8l), exhibited the highest antioxidant activity, with IC₅₀ values comparable to the standard, ascorbic acid. derpharmachemica.com Another study synthesized a series of fused pyridine analogues, including pyrano[3,2-c]pyridines and pyrazolo[4,3-c]pyridines, and screened them for their oxygen free-radical scavenging activity. nih.govscilit.com Several of these compounds demonstrated potent activity, with percentage inhibitions exceeding 99%, comparable to the potency of curcumin. nih.gov These findings suggest that the pyridine scaffold can be effectively modified to create potent antioxidant agents.

| Compound | Percentage Inhibition (%) |

|---|---|

| 13 | 99.4 |

| 14 | 99.6 |

| 15 | 99.8 |

| 23 | 97.3 |

| 29 | 99.0 |

| 30 | 99.3 |

| 31 | 99.5 |

Antiviral Efficacy (e.g., Enterovirus Inhibition)

There is no specific information available in the searched scientific literature regarding the antiviral efficacy of this compound, particularly concerning its potential activity against enteroviruses.

Antiallergic Activity and Immune Modulation

No dedicated studies on the antiallergic activity or immune-modulating properties of this compound were identified.

Histamine (B1213489) Release Inhibition

There is no available data from in vitro studies detailing the capacity of this compound to inhibit histamine release from mast cells or basophils.

Cytokine Production Modulation (e.g., IL-4, IL-5)

Research specifically investigating the effect of this compound on the production of key allergic-response cytokines, such as Interleukin-4 (IL-4) and Interleukin-5 (IL-5), could not be located.

Protein Binding and Target Interaction Analyses

Specific analyses of the protein binding profile and molecular target interactions for this compound in a biological context are not available in the searched literature. While its structure has been characterized in coordination chemistry, its interactions with specific biological protein targets have not been detailed.

Coordination Chemistry and Supramolecular Assembly of N Pyridin 3 Yl Pyridine 4 Carboxamide

Ligand Properties and Metal Complexation

The coordination behavior of N-(pyridin-3-yl)pyridine-4-carboxamide is dictated by the presence of nitrogen atoms on its two pyridine (B92270) rings and the oxygen and nitrogen atoms of the amide linkage. These potential donor sites allow the ligand to coordinate to one or more metal centers.

This compound and its derivatives readily form complexes with a variety of transition metals. The nitrogen atoms of the pyridine rings are common coordination sites. wikipedia.org For example, it has been shown to coordinate with Ni(II) ions to form layered coordination polymers. In one such structure, the Ni(II) ions are octahedrally coordinated, bonded to the N-(pyridin-3-yl)isonicotinamide ligand, adamantane-1,3-dicarboxylate, and water molecules. researchgate.net

The flexibility of the ligand allows for the formation of complexes with different dimensionalities and topologies. The specific outcome of the coordination reaction is influenced by factors such as the metal-to-ligand ratio, the counter-ion, and the solvent system used.

A key feature of this compound is its ability to act as a bidentate ligand, bridging two metal centers. This bridging is typically achieved through the coordination of the nitrogen atoms from each of the two pyridine rings to different metal ions. This behavior is fundamental to the formation of extended structures like coordination polymers. An analogous compound, 3-pyridylnicotinamide, which is an isomer, also exhibits this bidentate bridging behavior, connecting metal centers to form coordination polymers. wikipedia.org

The table below summarizes the coordination behavior of this compound and related ligands with different transition metals.

| Metal Ion | Coordination Mode | Resulting Structure |

| Ni(II) | Monodentate and bridging | Layered coordination polymer researchgate.net |

| Cu(II) | Bidentate bridging | Coordination polymer nih.gov |

| Zn(II) | Bridging | Tri-periodic coordination polymer iucr.org |

| Cd(II) | Monodentate | Discrete complex iucr.org |

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The ability of this compound to act as a bridging ligand is crucial for the construction of coordination polymers and MOFs. researchgate.netwikipedia.org By linking metal ions into one-, two-, or three-dimensional networks, this ligand facilitates the creation of materials with diverse and potentially useful properties.

In the case of the Ni(II) coordination polymer with adamantane-1,3-dicarboxylate, the N-(pyridin-3-yl)isonicotinamide ligand bridges the Ni(II) centers, contributing to the formation of a layered structure with a (4,4) grid topology. researchgate.net Similarly, related pyridine carboxamide ligands have been used to construct MOFs with copper(II), where the ligand bridges three metal centers, leading to a three-dimensional network. nih.goviucr.org The choice of metal ion and ancillary ligands can be used to tune the dimensionality and porosity of the resulting framework.

Self-Assembly Processes Driven by Intermolecular Interactions

The amide group in this compound is a key functional group for forming hydrogen bonds. The amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the pyridine nitrogen atoms can act as hydrogen bond acceptors. nih.gov These interactions can link individual complex units or coordination polymer chains into higher-dimensional structures. For instance, in related systems, interlayer hydrogen bonding between the N-H groups of the ligand and carboxylate oxygen atoms of a co-ligand helps to stack the coordination polymer layers. nih.gov The presence of water molecules in the crystal lattice can also contribute to extensive hydrogen-bonding networks. researchgate.net

The table below details the typical hydrogen bond donors and acceptors present in structures containing this compound.

| Hydrogen Bond Donor | Hydrogen Bond Acceptor |

| Amide N-H | Carbonyl C=O |

| Amide N-H | Pyridine Nitrogen |

| Coordinated Water | Carbonyl C=O |

| C-H | Carbonyl C=O |

Applications in Materials Science (e.g., Gas Adsorption)

A comprehensive review of scientific databases and chemical literature reveals a notable gap in the investigation of materials derived from this compound for gas adsorption purposes. While the synthesis of coordination polymers using this ligand has been reported, these studies have primarily focused on the resulting crystal structures and supramolecular assemblies.

For instance, a study on a nickel(II) coordination polymer incorporating N-(pyridin-3-yl)isonicotinamide ligands detailed the formation of a layered structure. However, the research did not extend to the evaluation of the material's porosity or its capacity for adsorbing gases such as carbon dioxide, methane, or nitrogen.

Consequently, there are no detailed research findings or data tables to present on the gas adsorption capabilities of materials based on this compound. The potential of this compound in the field of materials science, particularly for applications dependent on porous architectures, remains an open area for future investigation. The exploration of different metal centers and synthesis conditions could lead to the development of novel MOFs and coordination polymers with significant gas adsorption properties, but such research has yet to be published.

Q & A

Basic Question: What are the recommended synthetic routes for N-(pyridin-3-yl)pyridine-4-carboxamide, and how can purity be optimized?

Methodological Answer:

The synthesis of this compound typically involves multi-step reactions, including:

- Amide Coupling: Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate bond formation between pyridine-4-carboxylic acid and 3-aminopyridine.

- Purification: Employ column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the product.

- Yield Optimization: Control reaction temperature (e.g., 0–25°C) and stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to amine) to minimize side products.

Critical Considerations: Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC (>98% purity threshold) .

Basic Question: Which analytical techniques are essential for characterizing this compound?

Methodological Answer: